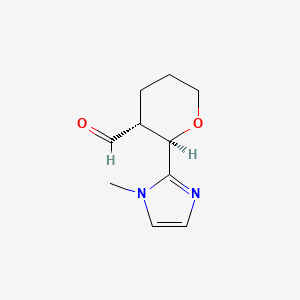

Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde is a chiral molecule that is likely to have significance in the field of organic chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical synthesis and reactions that could be relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include the formation of key intermediates through procedures such as the Clauson-Kaas reaction, as seen in the synthesis of rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carbaldehyde . This suggests that a similar approach could be taken for the synthesis of this compound, with modifications to the starting materials and reaction conditions to accommodate the imidazole and oxane moieties.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit chirality due to its stereocenters. The synthesis of enantiomerically pure compounds, as discussed in the second paper, highlights the importance of the geometric features of the reactants and the use of Lewis acids like Yb(OTf)3 to influence the stereochemical outcome of the reaction . This information could be applied to the molecular structure analysis of the target compound to predict or analyze its chiral properties.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. The imidazole ring is known for its participation in coordination chemistry and as a ligand in metal complexes, while the aldehyde group could be involved in various organic reactions such as condensation, addition, or oxidation-reduction processes. The synthesis of imidazo[1,2-a]azepines using chiral dialdehydes and diamines indicates that the imidazole moiety in the target compound could also undergo similar cyclization reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and aldehyde groups suggests that the compound would have polar characteristics, which could affect its solubility in various solvents. The chiral centers would also impact the compound's optical activity, potentially making it of interest for applications that require specific enantiomers. The methodologies used in the papers, such as enzymatic hydrolysis and kinetic resolution, could be relevant for separating and analyzing the enantiomers of the compound .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(1-methylimidazol-2-yl)oxane-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9-8(7-13)3-2-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLMEDCAUOPOGL-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCCO2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@H]2[C@@H](CCCO2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)